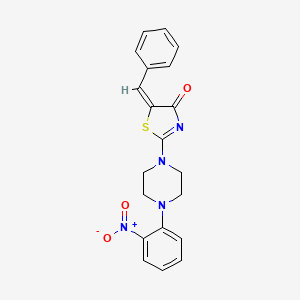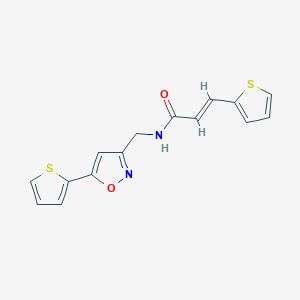
(E)-3-(thiophen-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(thiophen-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C15H12N2O2S2 and its molecular weight is 316.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Compounds structurally related to acrylamides have been synthesized and investigated for their herbicidal activities. For instance, a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates exhibited potent herbicidal activities, suggesting that the incorporation of a thiophene unit could influence herbicidal efficacy. This indicates a potential agricultural application of similar thiophene-acrylamide derivatives in controlling weed growth Qingmin Wang, Heng Li, Yong-hong Li, Run-qiu Huang, 2004.
Organic Sensitizers for Solar Cells
Novel organic sensitizers, including thiophene derivatives for solar cell applications, have been developed. These sensitizers demonstrate high incident photon to current conversion efficiency when anchored onto TiO2 films, showcasing the role of thiophene and acrylamide derivatives in enhancing solar energy conversion. This suggests the potential use of (E)-3-(thiophen-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acrylamide in photovoltaic applications Sanghoon Kim, Jae Kwan Lee, S. Kang, J. Ko, J. Yum, S. Fantacci, F. De Angelis, D. Di Censo, Md. K. Nazeeruddin, M. Grätzel, 2006.
Adsorption and Chelation Properties
Acrylamide derivatives have been utilized in the synthesis of new chelating resins for the adsorption of metal ions, demonstrating their potential in environmental remediation and water treatment. These applications are relevant to the removal of heavy metals from contaminated water sources Şerife Saçmacı, M. Saçmacı, C. Soykan, Ş. Kartal, 2010.
Polymer Complexes for Medical Applications
Polymers and polymeric complexes derived from acrylamide and thiophene derivatives have been explored for their biomedical applications, including drug delivery systems and biosensors. These materials offer promising platforms for the targeted delivery of therapeutics and the sensitive detection of biological molecules A. El-Sonbati, M. Diab, Sh.M. Morgan, M. Balboula, 2018.
Nonlinear Optical Materials
Thiophene dyes, including those with acrylate groups, have been synthesized and characterized for their nonlinear optical properties. These materials are critical for developing optical limiters and protectors, suggesting potential applications in optical communication and laser protection technologies S. Anandan, S. Manoharan, N. Narendran, T. Girisun, A. Asiri, 2018.
Eigenschaften
IUPAC Name |
(E)-3-thiophen-2-yl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c18-15(6-5-12-3-1-7-20-12)16-10-11-9-13(19-17-11)14-4-2-8-21-14/h1-9H,10H2,(H,16,18)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJKBLLQOPLYFL-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2373099.png)
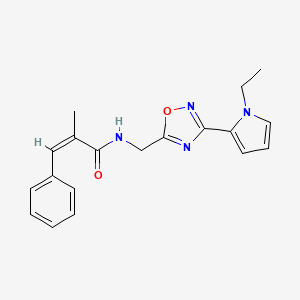
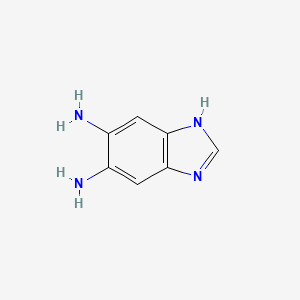
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2373103.png)
![Ethyl 5-(3-cyclopentylpropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2373106.png)
![7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2373107.png)
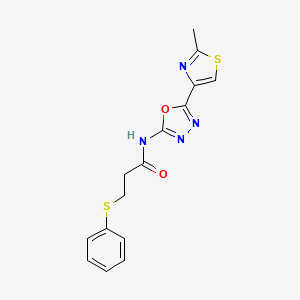
![cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2373112.png)
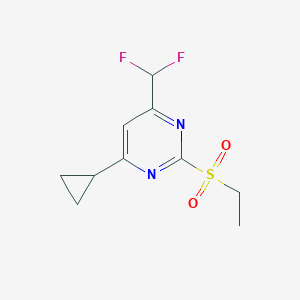

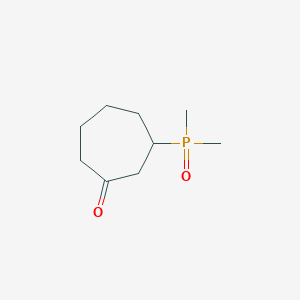
![2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2373118.png)
![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2373119.png)
